Methyl 5-chloro-2-methyl-1h-indole-3-carboxylate
Description
Nuclear Magnetic Resonance (NMR) Spectral Analysis
1H NMR (400 MHz, CDCl$$_3$$):
| δ (ppm) | Multiplicity | Assignment | Source |
|---|---|---|---|
| 2.52 | Singlet | C2-methyl (3H) | |
| 3.93 | Singlet | Methoxy group (3H) | |
| 7.34–7.36 | Doublet | H-4 and H-6 (2H) | |
| 8.11 | Singlet | H-7 (1H) |
13C NMR (101 MHz, CDCl$$_3$$):
| δ (ppm) | Assignment | Source |
|---|---|---|
| 14.2 | C2-methyl | |
| 51.9 | Methoxy carbon | |
| 123.6 | C-3 (carbonyl carbon) | |
| 137.9 | C-5 (chlorinated carbon) |
Infrared (IR) and Mass Spectrometric (MS) Profiling
IR (KBr, cm$$^{-1}$$):
| Peak | Assignment | Source |
|---|---|---|
| 1745 | C=O stretch (ester) | |
| 1603 | C=C aromatic stretching | |
| 1476 | C–N indole ring vibration |
Mass Spectrometry (EI):
- Molecular ion peak: m/z 223.65 [M]$$^+$$ (calculated for C$${11}$$H$${10}$$ClNO$$_2$$)
- Fragment at m/z 168 corresponds to loss of COOCH$$_3$$.
Computational Chemistry Studies
Density Functional Theory (DFT) Calculations
DFT studies (B3LYP/6-311++G(d,p)) predict:
Properties
IUPAC Name |
methyl 5-chloro-2-methyl-1H-indole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c1-6-10(11(14)15-2)8-5-7(12)3-4-9(8)13-6/h3-5,13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIDKWAXCVMNPDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-chloro-2-methyl-1h-indole-3-carboxylate typically involves the reaction of methylpyruvate-4-chlorophenylhydrazone with polyphosphoric acid. The reaction mass is heated to 333–343 K and maintained for 4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) . Another method involves the use of commercially available anilines, which are functionalized by different electron-withdrawing and -donating groups through a palladium-catalyzed intramolecular oxidative coupling .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chloro-2-methyl-1h-indole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in chemical synthesis .
Scientific Research Applications
Chemistry
Methyl 5-chloro-2-methyl-1H-indole-3-carboxylate serves as a crucial building block in the synthesis of more complex organic molecules. Its unique substitution pattern allows for the development of various derivatives that can be tailored for specific applications in medicinal chemistry and materials science.
Biology
In biological research, this compound acts as a probe to study indole-related biological processes. Its derivatives have been evaluated for their effects on cellular pathways, particularly in cancer research.
Medicine
The compound exhibits notable therapeutic potential , including:
- Anticancer Properties : Research indicates that it has significant antiproliferative effects against various cancer cell lines, with GI50 values ranging from 29 nM to 78 nM. It has shown enhanced activity against mutant EGFR/BRAF pathways, which are critical targets in cancer therapy .
- Antimicrobial Activity : Studies demonstrate that it is effective against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents.
Industry
In industrial applications, this compound is utilized as an intermediate in the synthesis of pharmaceuticals and new materials, contributing to advancements in drug development and material science.
Case Study: Antiproliferative Effects
A significant study evaluated the antiproliferative effects of this compound against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that at concentrations as low as 50 µM, the compound effectively reduced cell viability in cancerous cells while maintaining over 87% viability in non-cancerous cells (MCF-10A) .
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Anticancer | GI50 values from 29 nM to 78 nM | |
| Antimicrobial | Effective against various bacterial strains | |
| Mechanism | Inhibition of specific enzymes/receptors |
Mechanism of Action
The mechanism of action of Methyl 5-chloro-2-methyl-1h-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in disease processes, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Structural Comparison of Methyl 5-Chloro-2-Methyl-1H-Indole-3-Carboxylate and Analogues
Key Observations:
Halogen Effects : Bromine at position 5 (vs. chlorine) increases molecular weight and polarizability, which may enhance intermolecular interactions in crystal packing.
Methoxy vs. Chloro : Methoxy groups at position 5 (e.g., methyl 5-methoxy-1H-indole-3-carboxylate) reduce electrophilicity compared to chloro-substituted analogues, impacting reactivity in nucleophilic substitutions.
Key Observations:
- Microwave Synthesis : Offers faster reaction times and higher yields compared to traditional reflux methods.
- Ester Hydrolysis : Ethyl/methyl esters (e.g., ethyl 5-chloro-3-propyl-1H-indole-2-carboxylate) can be hydrolyzed to carboxylic acids under basic conditions, enabling modular derivatization.
Physicochemical Properties
Table 3: Comparative Physicochemical Data
Key Observations:
- Lipophilicity : Methyl/ethyl esters (e.g., logP ~2.8–3.2) are more lipophilic than carboxylic acids (logP ~1.9), impacting membrane permeability in drug design.
- Thermal Stability : Carboxylic acid derivatives (e.g., 7-chloro-3-methyl-1H-indole-2-carboxylic acid) exhibit higher melting points due to hydrogen bonding.
Biological Activity
Methyl 5-chloro-2-methyl-1H-indole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 227.65 g/mol. The structure features an indole ring, which is known for its biological significance and versatility in drug design.
Biological Activity
1. Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. A series of derivatives based on indole structures, including this compound, were evaluated for their antiproliferative activity against various cancer cell lines. The results indicated that certain derivatives exhibited significant inhibitory effects on cell proliferation, with GI50 values ranging from 29 nM to 78 nM . Notably, the compound demonstrated enhanced activity against mutant EGFR/BRAF pathways, which are critical in many cancers.
2. Antimicrobial Activity
The compound also exhibits antimicrobial properties. Research has shown that derivatives of indole carboxylates possess activity against a range of bacterial strains. For instance, studies indicated that this compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents .
3. Mechanism of Action
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It may inhibit enzymes or receptors that play critical roles in disease processes, thereby exerting therapeutic effects . The precise molecular pathways remain an area of active research.
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Anticancer | GI50 values from 29 nM to 78 nM | |
| Antimicrobial | Effective against various bacterial strains | |
| Mechanism | Inhibition of specific enzymes/receptors |
Case Study: Antiproliferative Effects
In a study evaluating the antiproliferative effects of various indole derivatives, this compound was tested against several cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The results showed that the compound had a significant impact on cell viability at concentrations as low as 50 µM, with most derivatives maintaining over 87% viability in non-cancerous cells (MCF-10A) while effectively reducing viability in cancerous cells .
Q & A
Q. What are the common synthetic routes for Methyl 5-chloro-2-methyl-1H-indole-3-carboxylate?
- Method 1 (Traditional Fischer Indole Synthesis): A mixture of chlorophenylhydrazine hydrochloride, ethyl acetoacetate, and glacial acetic acid is refluxed for 2 hours. After cooling, the product is precipitated in ice water, filtered, and recrystallized from ethanol. This method emphasizes straightforward thermal cyclization .
- Method 2 (Microwave-Assisted Pd-Catalyzed Synthesis): A Pd-catalyzed heterocyclization under microwave irradiation reduces reaction time and improves efficiency. Purification via semi-preparative HPLC yields the compound as a dark yellow powder, with structural confirmation by -NMR, -NMR, and HRMS .
Q. How is this compound characterized after synthesis?
- Key Techniques:
- NMR Spectroscopy: -NMR identifies proton environments (e.g., NH peak at ~8.5 ppm, methyl groups at ~2.7 ppm). -NMR confirms carbonyl (170–175 ppm) and aromatic carbons .
- HRMS: Validates molecular weight (e.g., observed m/z 246.0292 for CHClNONa) .
- Purification: Traditional recrystallization (ethanol) vs. HPLC for higher purity .
Advanced Research Questions
Q. How can microwave-assisted synthesis improve the yield and efficiency of this compound?
- Microwave irradiation accelerates reaction kinetics, reducing synthesis time from hours to minutes. Comparative studies show higher yields (e.g., 63% vs. traditional methods) and reduced by-products. The method is particularly advantageous for scaling Pd-mediated reactions, where catalyst turnover is critical .
Q. What analytical challenges arise when characterizing this compound, and how can they be addressed?
- Challenges:
- By-Product Formation: Chlorinated intermediates may lead to regioisomers.
- NH Proton Broadening: The indole NH signal can appear as a broad singlet, complicating integration.
- Solutions:
- Use HSQC or COSY NMR to resolve overlapping signals.
- HRMS with isotopic pattern analysis confirms molecular composition, distinguishing between Cl-containing species and impurities .
Q. How does the choice of catalyst and reaction conditions affect the synthesis of this compound in palladium-mediated reactions?
- Pd catalysts (e.g., Pd(OAc)) with ligands (e.g., PPh) enhance cyclization efficiency. Solvent polarity (e.g., DMF vs. acetic acid) influences reaction rates, while microwave conditions optimize thermal gradients. Catalyst loading (1–5 mol%) balances cost and yield in scalable protocols .
Q. What are the key applications of this compound in medicinal chemistry research?
- The compound serves as a versatile intermediate for synthesizing bioactive derivatives, such as carbohydrazides (via hydrazinolysis) or thiazolidinone hybrids. Its chloro and methyl groups enable further functionalization for structure-activity relationship (SAR) studies in antimicrobial or anticancer agent development .
Data Contradiction and Troubleshooting
Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?
- Variations in melting points (e.g., due to polymorphs) or NMR shifts (solvent-dependent effects) require cross-validation with multiple techniques. For example:
- Compare HRMS data across studies to confirm molecular integrity.
- Re-crystallize from alternative solvents (e.g., ethanol vs. DMF/water) to isolate pure polymorphs .
Methodological Best Practices
Q. What purification strategies are recommended for isolating high-purity this compound?
- Traditional: Recrystallization from ethanol removes polar impurities but may retain isomers.
- Advanced: Semi-preparative HPLC with acetonitrile/water gradients resolves closely eluting by-products. Monitor purity via LC-MS (>95% area) .
Q. How can researchers optimize reaction scalability for industrial-academic collaborations?
- Prioritize microwave-assisted protocols for rapid screening. Use flow chemistry to transition from batch reactions, ensuring consistent temperature control and catalyst recycling. Collaborate with computational chemists to model reaction pathways and minimize waste .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
